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Compound of Interest

Compound Name:
5-Bromo-N-methoxy-N,3-

dimethylpicolinamide

CAS No.: 1224604-14-1

Cat. No.: B577815

Get Quote

Executive Summary: The Ortho-Substituted
Linchpin
5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS: 1224604-14-1) represents a high-

value scaffold in modern drug discovery, particularly within oncology and neurology pipelines.

[1] It functions as a bifunctional "linchpin" intermediate, possessing two distinct reactive

handles:

C5-Bromine: An electrophilic site primed for palladium-catalyzed cross-coupling (Suzuki-

Miyaura, Buchwald-Hartwig).[1]

C2-Weinreb Amide: A robust acylating agent that allows for the chemoselective synthesis of

ketones or aldehydes without the risk of over-addition common to esters or acid chlorides.

Critical Technical Insight: The presence of the 3-methyl group is not merely structural

decoration; it exerts a profound ortho-effect.[1] This steric bulk forces the amide bond out of

planarity with the pyridine ring in the ground state, while simultaneously protecting the carbonyl
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from non-specific nucleophilic attacks. This unique steric-electronic profile makes it an ideal

candidate for synthesizing atropisomeric kinase inhibitors and BACE inhibitors.[1]

Physicochemical Profile
Property Data

IUPAC Name
5-Bromo-N-methoxy-N,3-dimethylpyridine-2-

carboxamide

CAS Number 1224604-14-1

Molecular Formula C₉H₁₁BrN₂O₂

Molecular Weight 259.10 g/mol

Physical State Off-white to pale yellow solid

Solubility
Soluble in DCM, EtOAc, DMSO; sparingly

soluble in water

LogP (Predicted)
~1.8 (Lipophilic, suitable for CNS penetration

optimization)

Precursor
5-Bromo-3-methylpicolinic acid (CAS: 886365-

43-1)

Synthetic Architecture & Process Chemistry
The synthesis of this scaffold requires careful attention to the activation of the sterically

hindered carboxylic acid at the C2 position. The proximity of the C3-methyl group impedes the

approach of the amine, necessitating high-efficiency coupling agents.[1]

Synthetic Pathway Visualization
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Figure 1: Synthetic workflow utilizing high-activity coupling agents to overcome C3-steric

hindrance.

Process Optimization
While thionyl chloride (

) can convert the acid to the acid chloride, this method often leads to impurities due to the
sensitivity of the pyridine ring. The preferred method in a medicinal chemistry setting utilizes
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate) or T3P (Propylphosphonic anhydride).[1]

Why HATU? The aza-benzotriazole moiety of HATU is less sensitive to steric hindrance than

standard EDCI/HOBt conditions, driving the reaction to completion despite the C3-methyl

interference.[1]

Mechanistic Reactivity: The Weinreb Chelate
The core utility of this molecule lies in its ability to react with organometallics (R-Li or R-MgX) to

form ketones.[1]

The Mechanism:

Nucleophilic Attack: The organometallic reagent attacks the carbonyl carbon.

Chelation Stabilization: The methoxy oxygen coordinates with the metal cation (Mg²⁺ or Li⁺),

forming a stable 5-membered cyclic intermediate.[1]
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Protection: This stable chelate prevents the collapse of the tetrahedral intermediate during

the reaction, thereby blocking a second nucleophilic attack (which would lead to tertiary

alcohols).

Hydrolysis: Upon acidic quench, the chelate breaks down to release the ketone.

Divergent Reactivity Map
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Figure 2: Divergent synthetic utility.[1][2] Red paths indicate C5 functionalization; Green paths

indicate C2 transformations.

Experimental Protocol: Amidation of 5-Bromo-3-
methylpicolinic Acid
Objective: Synthesis of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide on a 5g scale.

Reagents:

5-Bromo-3-methylpicolinic acid (1.0 eq)[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b577815/docs?utm_src=pdf-body-img#5-bromo-n-methoxy-n-3-dimethylpicolinamide-structure
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9817678.htm
http://www.orientjchem.org/vol35no6/recent-developments-in-weinreb-synthesis-and-their-applications/
https://www.benchchem.com/product/b577815/docs?utm_src=pdf-body#5-bromo-n-methoxy-n-3-dimethylpicolinamide-structure
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9817678.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577815?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)[1]

HATU (1.1 eq)[1]

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

DMF (Anhydrous) (10 volumes)

Methodology:

Preparation: Charge a flame-dried Round Bottom Flask (RBF) with 5-bromo-3-

methylpicolinic acid (5.0 g, 23.1 mmol) and anhydrous DMF (50 mL).

Activation: Add DIPEA (12.1 mL, 69.3 mmol) followed by HATU (9.66 g, 25.4 mmol) at 0°C

under nitrogen atmosphere. Stir for 30 minutes. Note: The solution should turn yellow/orange

indicating active ester formation.

Addition: Add N,O-dimethylhydroxylamine hydrochloride (2.70 g, 27.7 mmol) in one portion.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4-6 hours.

Monitor via LC-MS (Target mass: [M+H]⁺ = 259/261).[1]

Workup: Dilute the reaction mixture with EtOAc (200 mL) and wash sequentially with

saturated NaHCO₃ (2 x 100 mL), water (100 mL), and brine (100 mL).

Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the

residue via flash column chromatography (Hexanes:EtOAc gradient 0-40%) to yield the title

compound as an off-white solid.

Yield Expectation: 85-92%.

Applications in Drug Discovery
This specific scaffold is prevalent in the synthesis of Type I and Type II Kinase Inhibitors.

Aurora Kinase Inhibition: Derivatives of picolinamides are potent inhibitors of Aurora-B, a key

regulator of mitosis.[1] The 3-methyl group restricts the rotation of the amide, locking the

molecule in a conformation that favors binding to the kinase hinge region [1].[1]
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BACE Inhibitors: In Alzheimer's research, the pyridine ring serves as a bioisostere for phenyl

groups, improving solubility and metabolic stability. The Weinreb amide allows for the

installation of complex transition-state mimicking warheads [2].[1]

Sunitinib Analogs: The 5-bromo position allows for the attachment of oxindole derivatives,

creating analogs of Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor) with altered

selectivity profiles [3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 5-BROMO-2-CARBOXY-3-METHYLPYRIDINE | 886365-43-1 [chemicalbook.com]

2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of
Chemistry [orientjchem.org]

To cite this document: BenchChem. [5-Bromo-N-methoxy-N,3-dimethylpicolinamide
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b577815/docs#5-bromo-n-methoxy-n-3-
dimethylpicolinamide-structure]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9817678.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9817678.htm
https://pubmed.ncbi.nlm.nih.gov/22534138/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9817678.htm
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152243/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9817678.htm
https://www.organic-chemistry.org/abstracts/lit2/696.shtm
https://www.benchchem.com/product/b577815?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9817678.htm
http://www.orientjchem.org/vol35no6/recent-developments-in-weinreb-synthesis-and-their-applications/
http://www.orientjchem.org/vol35no6/recent-developments-in-weinreb-synthesis-and-their-applications/
https://www.benchchem.com/product/b577815/docs#5-bromo-n-methoxy-n-3-dimethylpicolinamide-structure
https://www.benchchem.com/product/b577815/docs#5-bromo-n-methoxy-n-3-dimethylpicolinamide-structure
https://www.benchchem.com/product/b577815/docs#5-bromo-n-methoxy-n-3-dimethylpicolinamide-structure
https://www.benchchem.com/product/b577815/docs#5-bromo-n-methoxy-n-3-dimethylpicolinamide-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577815?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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